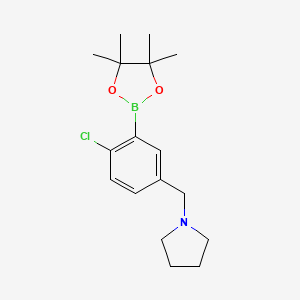
2-Chlor-5-(Pyrrolidinomethyl)phenylboronsäure, Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a type of boronic ester, which is a valuable building block in organic synthesis . It is used in various chemical reactions, including the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” often involves the Suzuki–Miyaura coupling . This process combines exceptionally mild and functional group tolerant reaction conditions with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” are involved in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has also been reported .Physical and Chemical Properties Analysis
Boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” are only marginally stable in water . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Phenylboronic acid, a related compound, has high solubility in ether and ketones, and very low solubility in hydrocarbon .Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Diese Verbindung wird bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet . Dieser Prozess beinhaltet die Entfernung von Bor aus dem Molekül, was ein entscheidender Schritt in vielen organischen Synthesen ist .
Anti-Markovnikov-Hydromethylierung von Alkenen
Sie wird bei der formalen Anti-Markovnikov-Hydromethylierung von Alkenen verwendet . Dies ist eine wertvolle Transformation, die die Addition von Wasserstoff und einer Methylgruppe über eine Kohlenstoff-Kohlenstoff-Doppelbindung ermöglicht .
Synthese von (−)-Δ8-THC und Cholesterin
Die Verbindung wurde bei der Synthese von methoxygeschütztem (−)-Δ8-THC und Cholesterin eingesetzt . Dies sind wichtige Verbindungen in der pharmazeutischen Industrie .
Synthese von δ-®-Conicein und Indolizidin 209B
Sie wurde bei der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B eingesetzt . Dies sind Alkaloide mit potenziellen medizinischen Eigenschaften .
Suzuki-Miyaura-Kupplung
Die Verbindung wird bei der Suzuki-Miyaura-Kupplung verwendet . Dies ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Synthese weit verbreitet ist .
Herstellung von Sulfinamid-Derivaten
Phenylboronsäure-Pinacolester kann verwendet werden, um Sulfinamid-Derivate durch Reaktion mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphinyltrifluoroborat herzustellen . Sulfinamide sind wichtig für die Synthese verschiedener Pharmazeutika .
Hydrolysestudien
Die Verbindung wird in Studien zur Hydrolyse von Phenylboronsäure-Pinacolestern verwendet . Das Verständnis der Kinetik dieser Reaktion ist für viele Anwendungen in der organischen Synthese entscheidend .
Stabilitätsstudien
Die Verbindung wird in Stabilitätsstudien verwendet. Pinacolboronsäureester, einschließlich dieser Verbindung, sind in der Regel beständig, leicht zu reinigen und oft sogar kommerziell erhältlich . Diese Eigenschaften sind für chemische Umwandlungen attraktiv .
Safety and Hazards
While specific safety and hazard information for “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is not available, general precautions for handling boronic esters include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” continue to be valuable building blocks in organic synthesis . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential applications in drug design and other areas of chemistry .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
The pharmacokinetics of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various applications, including drug synthesis .
Action Environment
The action of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment in which it is used .
Eigenschaften
IUPAC Name |
1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-11-13(7-8-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDVYFKEKQXAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile](/img/structure/B2562957.png)
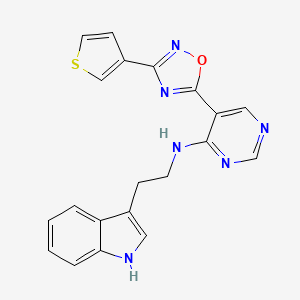
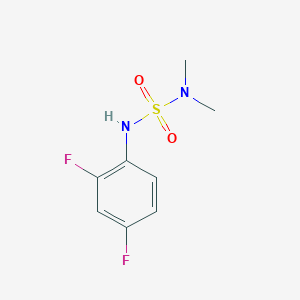
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/no-structure.png)
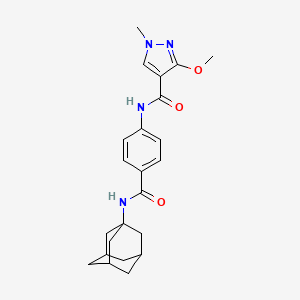
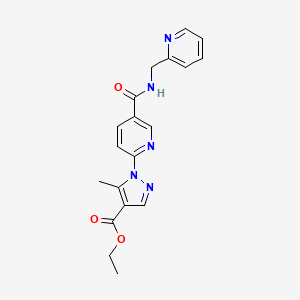
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine;hydrochloride](/img/structure/B2562966.png)

![11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2562970.png)
![N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2562973.png)
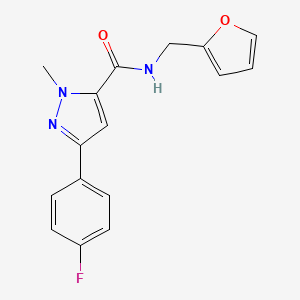
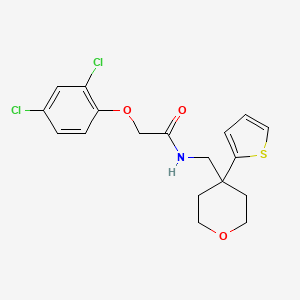
![2-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B2562978.png)
